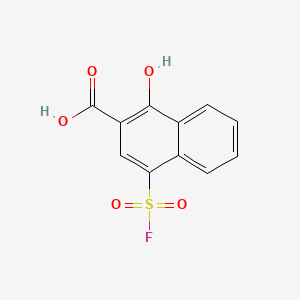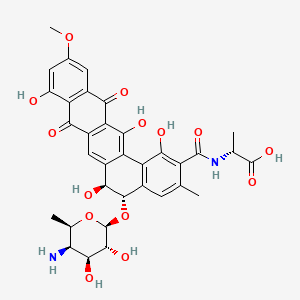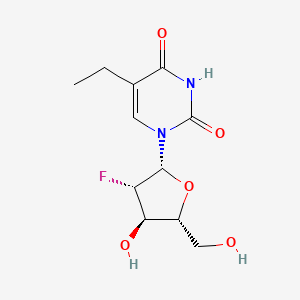
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Descripción general
Descripción
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil is a chemical compound with the molecular formula C11H13FN2O5 . It is a nucleoside analogue and is a substrate for thymidine kinase (TK), which is commonly expressed in bacteria .
Synthesis Analysis
The synthesis of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil involves complex chemical reactions. The synthesis process involves the transfer of a γ phosphate group from ATP to the 5’ hydroxyl group of pyrimidine deoxynucleosides .Molecular Structure Analysis
The molecular structure of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil is influenced by the presence of a fluorine atom at the 2’ position of the sugar moiety . This fluorine atom contributes to the overall stability of the molecule and its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil are complex and involve several steps. One key reaction is the phosphorylation of the compound by thymidine kinase (TK), which is a rate-limiting step in the activation of the compound . The phosphorylation process confers a positive charge to the substrate, thereby impeding its efflux across the cell wall .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil are influenced by its molecular structure. The compound has a molecular weight of 272.23 . The presence of a fluorine atom at the 2’ position of the sugar moiety contributes to the overall stability of the molecule .Aplicaciones Científicas De Investigación
Antiviral Applications :
- This compound has been found to be a highly effective inhibitor of Simian varicella virus infection in African green monkeys. It demonstrated effectiveness in preventing the development of rash and reducing viremia, particularly when combined with human recombinant interferon-beta (Soike et al., 1990).
- In the treatment of woodchuck hepatitis virus infections, it induced a sustained decrease of viral replication without apparent toxic effect, especially when given orally (Fourel et al., 1990).
Impact on Mitochondrial Functions :
- The effects on mitochondrial functions were examined in HepG2 cells. The compound caused a decrease in mitochondrial DNA content in a dose-dependent manner and increased lactic acid production, indicating its impact on cellular metabolism (Cui et al., 1999).
Antitumor Activity :
- It has been synthesized as a potential antiviral agent with moderate antileukemic activity observed in vitro. These compounds showed activity against herpes simplex virus types 1 and 2 (Perlman et al., 1985).
- Another study highlighted its selectivity as an antiherpes simplex agent, showing lower cellular toxicity compared to other nucleoside analogues (Mansuri et al., 1987).
- It was also explored for its tumor inhibitory effects in various experimental tumors, showing strong antitumor effect on specific cancer types (Bollag & Hartmann, 1980).
Clinical Applications in Cancer Chemotherapy :
- A review of the clinical applications of fluorinated pyrimidines, including this compound, in cancer chemotherapy, emphasized their distribution and metabolic fate in cancer patients (Heidelberger & Ansfield, 1963).
Ophthalmologic Applications :
- The effectiveness of this compound was compared with acyclovir in a rabbit model of acute herpetic keratitis, showing significant lessening of corneal lesions and other symptoms (Trousdale et al., 1992).
Mecanismo De Acción
The mechanism of action of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil involves its interaction with thymidine kinase (TK). TK transfers a γ phosphate group from ATP to the 5’ hydroxyl group of pyrimidine deoxynucleosides, such as this compound . This phosphate group confers a positive charge to the substrate, thereby impeding its efflux across the cell wall, effectively trapping it within the bacteria .
Direcciones Futuras
Future research on 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil could focus on its potential applications in medical and biological research. For instance, it is currently being investigated in clinical studies as an in vivo bacterial infection detection agent . Further studies could also explore its potential use in the treatment of various types of cancer .
Propiedades
IUPAC Name |
5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJAJRDLUUIOA-IBCQBUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232433 | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
CAS RN |
83546-42-3 | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083546423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-DEOXY-2-FLUOROARABINOFURANOSYL)-5-ETHYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGF6PBM87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)
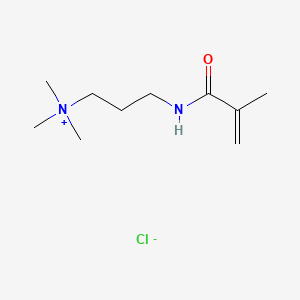


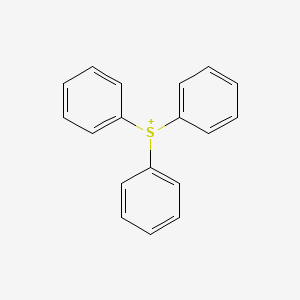



![Naphtho[1,2-b]furan](/img/structure/B1202928.png)

